molecular formula C22H45NO8S B12684166 Einecs 304-263-5 CAS No. 94247-92-4

Einecs 304-263-5

Cat. No.: B12684166
CAS No.: 94247-92-4
M. Wt: 483.7 g/mol
InChI Key: OBXVYQJLVQTLOH-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-263-5 is a chemical listed under the EU regulatory framework for commercial substances. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) mandate toxicity assessments for such compounds, often leveraging computational models like Quantitative Structure-Activity Relationships (QSARs) to predict properties based on structurally or functionally analogous substances .

Properties

CAS No.

94247-92-4

Molecular Formula

C22H45NO8S

Molecular Weight

483.7 g/mol

IUPAC Name

2-aminoethanol;1,4-di(octan-3-yloxy)-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C20H38O7S.C2H7NO/c1-5-9-11-13-16(7-3)26-19(21)15-18(28(23,24)25)20(22)27-17(8-4)14-12-10-6-2;3-1-2-4/h16-18H,5-15H2,1-4H3,(H,23,24,25);4H,1-3H2

InChI Key

OBXVYQJLVQTLOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OC(=O)CC(C(=O)OC(CC)CCCCC)S(=O)(=O)O.C(CO)N

Origin of Product

United States

Preparation Methods

The preparation of Einecs 304-263-5 involves the reaction of 2-aminoethanol with 1,4-bis(ethylhexyl) 2-sulphosuccinate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .

Chemical Reactions Analysis

Einecs 304-263-5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 304-263-5 has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 304-

Comparison with Similar Compounds

Criteria for Compound Comparison

Comparisons with similar compounds can be structural (shared molecular frameworks, functional groups, or substituents) or functional (overlapping industrial or biological roles). Key parameters for comparison include:

  • Molecular descriptors : Molecular weight, functional groups, and substituents.
  • Physicochemical properties : Solubility, hydrophobicity (log Kow), and reactivity.
  • Toxicity profiles : Acute toxicity (e.g., LC50 for aquatic organisms) or environmental persistence.

QSAR models are critical for extrapolating data between structurally related compounds, particularly when experimental data are scarce .

Structural Similar Compounds

Example Compounds and Data

The following table compares hypothetical structural analogs of EINECS 304-263-5, assuming it belongs to a class like chlorinated alkanes or substituted aromatic acids (based on QSAR applicability domains in and ):

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups log Kow Similarity Score*
(E)-4-Methoxy-4-oxobut-2-enoic acid 3052-50-4 C₅H₆O₄ 130.10 Carboxylic acid, ester 0.92 1.00
1,2-Dichloroethane 107-06-2 C₂H₄Cl₂ 98.96 Chlorinated alkane 1.48 0.85
2,4-Dichlorophenoxyacetic acid 94-75-7 C₈H₆Cl₂O₃ 221.04 Chlorinated aromatic, carboxylic acid 2.81 0.78

*Similarity scores (0–1 scale) based on molecular descriptors (e.g., Tanimoto index) or functional group alignment .

Key Observations

  • (E)-4-Methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4) shares high structural similarity (score 1.00) due to analogous ester and carboxylic acid groups, suggesting comparable reactivity in hydrolysis or esterification reactions .
  • 1,2-Dichloroethane (CAS 107-06-2) has lower similarity (0.85) but shares industrial applications as a solvent, highlighting divergent toxicity profiles despite structural differences .

Functional Similar Compounds

Example Compounds and Data

Functional analogs may differ structurally but serve similar roles (e.g., solvents, pesticides):

Compound Name CAS Number Molecular Formula Application Acute Toxicity (Fish LC50, mg/L) Environmental Persistence (Half-life)
Mononitrobenzene 98-95-3 C₆H₅NO₂ Industrial solvent 12.5 (QSAR-predicted) 30 days
Organothiophosphate pesticide Varies C₈H₁₀NO₃PS Agricultural use 0.05 (Daphnia immobilization) 7–14 days

Key Observations

  • Mononitrobenzenes are functionally analogous in solvent applications but exhibit higher hydrophobicity (log Kow ~1.5–2.0) compared to hypothetical this compound derivatives, affecting bioavailability .

Research Findings and QSAR Predictions

  • Toxicity Prediction : For chlorinated alkanes, QSAR models using log Kow and in vitro data accurately predict fish LC50 values within ±15% error margins, enabling hazard classification without animal testing .
  • Structural vs. Functional Models : Structural analogs (e.g., ester derivatives) show higher predictability in reactivity studies, while functional analogs require multi-parameter models integrating log Kow and environmental fate data .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Einecs 304-263-5, and how are they experimentally determined?

  • Methodological Answer : Physicochemical properties (e.g., solubility, melting point, stability) should be determined using standardized protocols such as differential scanning calorimetry (DSC) for thermal stability, HPLC for purity analysis, and spectroscopic techniques (e.g., NMR, FTIR) for structural confirmation. Consistency in measurement conditions (e.g., temperature, solvent systems) is critical for reproducibility .

Q. How can researchers synthesize this compound at the laboratory scale, and what are common pitfalls?

  • Methodological Answer : Synthesis protocols must detail stoichiometry, reaction conditions (temperature, catalysts), and purification steps (e.g., recrystallization, column chromatography). Common pitfalls include incomplete purification leading to impurities and side reactions due to uncontrolled variables. Validate synthesis outcomes with mass spectrometry and elemental analysis .

Q. What existing literature gaps exist regarding this compound, and how can researchers identify them?

  • Methodological Answer : Conduct a systematic literature review using databases like SciFinder or PubMed. Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure gaps in mechanistic studies, environmental impact assessments, or toxicity profiles. Use citation-tracking tools to identify under-researched areas .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying environmental conditions?

  • Methodological Answer : Use factorial experimental design to test variables (pH, temperature, light exposure). Include control groups and replicate measurements to account for variability. Statistical tools like ANOVA or response surface methodology (RSM) can model interactions between variables. Ensure raw data and analysis scripts are archived for transparency .

Q. What strategies are effective for reconciling contradictory data in studies on this compound’s biological activity?

  • Methodological Answer : Perform meta-analyses to aggregate data from multiple studies, assessing heterogeneity via I² statistics. Validate conflicting results through independent replication under standardized conditions. Investigate potential sources of bias (e.g., assay variability, sample contamination) using sensitivity analyses .

Q. How can computational models (e.g., QSAR, DFT) be integrated with experimental data to predict this compound’s behavior in novel applications?

  • Methodological Answer : Combine quantum mechanical calculations (DFT) with experimental validation to predict electronic properties or reaction pathways. Use QSAR models to correlate structural features with bioactivity. Cross-validate predictions with in vitro/in vivo assays and report confidence intervals for model accuracy .

Q. What ethical and safety considerations are critical when handling this compound in interdisciplinary studies?

  • Methodological Answer : Conduct risk assessments for toxicity, flammability, and environmental persistence. Document safety protocols (e.g., fume hood use, waste disposal) in compliance with institutional guidelines. For human-related studies, obtain ethics board approval and include informed consent frameworks .

Methodological Best Practices

  • Data Integrity : Use open-ended questions in surveys to detect fraudulent responses and implement attention-check questions .
  • Replicability : Publish raw datasets, instrument calibration details, and statistical codes in supplementary materials .
  • Peer Review : Structure manuscripts to align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for clarity and reproducibility .

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